![molecular formula C13H13N7 B2655207 N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide CAS No. 303145-93-9](/img/structure/B2655207.png)
N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N,N-dimethyl-N’-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide” belongs to the class of [1,2,4]Triazolo[1,5-a]pyrimidines . This class of compounds is known for its versatile bioactivities, such as antibacterial, antiviral, and anticancer activities . They have been spectroscopically and thermally characterized .
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines involves a molecular hybridization strategy . The antiproliferative activities of the target compounds were tested against three human cancer cell lines, MGC-803, HCT-116, and MCF-7 .Molecular Structure Analysis
The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidines has been solved by single crystal X-ray diffraction . The compounds display fluorescence in the visible range (486 nm) when irradiated with UV light (265 nm) .Chemical Reactions Analysis
The chemical reactions of [1,2,4]Triazolo[1,5-a]pyrimidines involve the replacement of a quinoxalin-6-yl moiety with a [1,2,4]triazolo[1,5-a]pyrimidin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyrimidines have been characterized spectroscopically and thermally . The compounds display fluorescence in the visible range (486 nm) when irradiated with UV light (265 nm) .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research into related compounds primarily focuses on synthesizing novel heterocyclic compounds due to their potential pharmacological activities. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives incorporating thiazolo[3,2-a]benzimidazole moieties has been explored. Some of these compounds have shown moderate effects against bacterial and fungal species, highlighting their potential in antimicrobial research (Abdel‐Aziz et al., 2008).
Antimicrobial Activity
Several studies have synthesized new heterocycles with potential antimicrobial activities. For instance, new thiophene-based heterocycles as potential antimicrobial agents were synthesized from (E)-ethyl 5-(3-(dimethylamino)acryloyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate. Some of these compounds exhibited potent activity against Aspergillus fumigatus, with activities surpassing those of the standard drug Amphotericin B in certain cases (Mabkhot et al., 2016).
Herbicidal Activity
In the agricultural sector, research into triazolopyrimidine sulfonamide derivatives has led to the discovery of compounds with promising herbicidal activities. This includes the development of biophore models for various chemical classes and the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamides, which were evaluated for their herbicidal effectiveness (Ren et al., 2000).
Synthetic Methodologies
The exploration of synthetic methodologies for creating these compounds is a significant area of research. For example, the use of dihalogentriphenylphosphorane in heterocyclic synthesis has been documented, leading to the formation of heterocondensed pyrimidines and triazolopyrimidines through various chemical reactions (Wamhoff et al., 1993).
Wirkmechanismus
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidines involves the suppression of the ERK signaling pathway . This results in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. Furthermore, the compound induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Eigenschaften
IUPAC Name |
N,N-dimethyl-N'-(7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-19(2)9-16-12-17-13-15-7-5-11(20(13)18-12)10-4-3-6-14-8-10/h3-9H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXOWUFELIHQEL-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2655124.png)

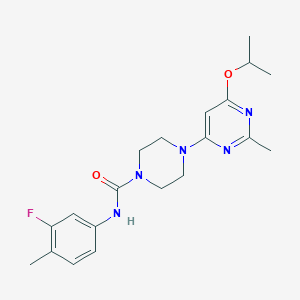
![methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate](/img/structure/B2655130.png)
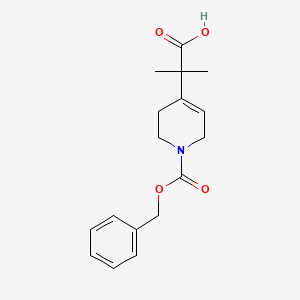
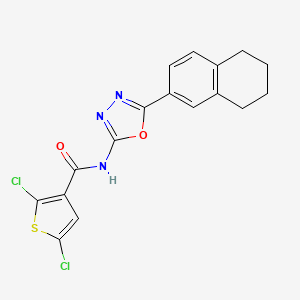
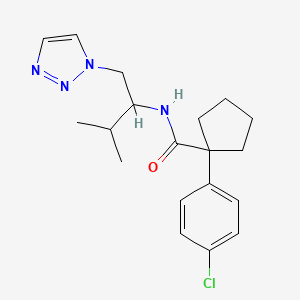
![4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2655136.png)


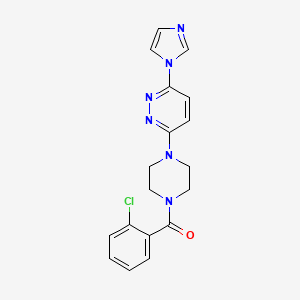

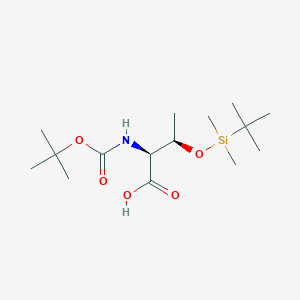
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2655146.png)